molecular formula C28H41N3O11Si2 B12862867 [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate

[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate

Cat. No.: B12862867
M. Wt: 651.8 g/mol
InChI Key: BUZRACJUCDQHNT-HXCADUBKSA-N
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Description

The compound [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate is a complex organic molecule featuring a unique combination of functional groups and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furo[3,2-f][1,3,5,2,4]trioxadisilocin Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the trioxadisilocin ring system.

    Introduction of the 2,4-Dioxopyrimidin-1-yl Group: This is achieved through a nucleophilic substitution reaction, where the pyrimidine derivative is introduced to the core structure.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl group with 4-nitrobenzoic acid under acidic conditions, often using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 9-position can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group on the benzoate moiety can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry

Properties

Molecular Formula

C28H41N3O11Si2

Molecular Weight

651.8 g/mol

IUPAC Name

[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate

InChI

InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34)/t22-,24-,26-,28+/m1/s1

InChI Key

BUZRACJUCDQHNT-HXCADUBKSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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